8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features an imidazo[2,1-f]purine core, characterized by its unique structural components including a chlorophenyl group and a piperidinyl moiety. The molecular formula for this compound is C19H24ClN5O2, and it has a molecular weight of approximately 375.88 g/mol.
The compound can be synthesized through various chemical methods and is available from several chemical suppliers specializing in research-grade compounds. Its synthesis and characterization have been documented in scientific literature and patent filings, indicating its relevance in medicinal chemistry and related fields.
The compound belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities. These compounds often exhibit properties that make them suitable for drug development, particularly in the fields of oncology and neurology.
The synthesis of 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple synthetic steps. The general approach includes:
The synthesis may require specific catalysts and reaction conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. Additionally, advanced methods like microwave-assisted synthesis may be utilized to enhance reaction efficiency.
The molecular structure of 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using various chemical notation systems:
InChI=1S/C19H24ClN5O2/c1-10-12(21(5)22)19(27)24-16(10)20-17(23)14(26)15(25)18(24)28/h10-11H,1-9H3,(H,21,22)(H,23,25)(H,26,27)
CC(C)(C)c1ncnc2c1c(c(n2C(=O)N(C)C(=O)N(C)C)C(C)(C)Cl)CCN(CC)CC
The compound's structural features include:
8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions:
Common reagents used in these reactions include:
Control over reaction conditions such as temperature and solvent choice is crucial for achieving desired outcomes.
The mechanism of action for 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor interactions leading to various pharmacological effects:
The physical properties of 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Chemical properties include:
8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
This compound represents a promising candidate for further investigation in drug development and therapeutic applications.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5